Chrysanthemic acid
Overview
Description
Chrysanthemic acid is an organic compound with the IUPAC name 2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid . It is closely related to a variety of natural and synthetic insecticides, including pyrethrin I and II, as well as pyrethroids . This compound is a key component in the ester pyrethrin I, which is naturally found in the seed cases of Chrysanthemum cinerariaefolium .
Biochemical Analysis
Biochemical Properties
Chrysanthemic acid is derived from its pyrophosphate ester, which in turn is produced naturally from two molecules of dimethylallyl diphosphate .
Cellular Effects
As a component of pyrethrins and pyrethroids, it contributes to their insecticidal properties
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from a pyrophosphate ester, which is produced naturally from two molecules of dimethylallyl diphosphate
Metabolic Pathways
This compound is involved in the biosynthesis of pyrethrins, a process that involves its derivation from a pyrophosphate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Chrysanthemic acid can be synthesized through a cyclopropanation reaction of a diene, resulting in a mixture of cis- and trans-isomers, followed by hydrolysis of the ester . One method involves dissolving D-(-)-phenylglycine ester.HCl in water and mixed trans-chrysanthemic acid in an organic solvent. The solutions are mixed, and the pH is adjusted to 5-9 with a weak base. The double salt formed is then separated and placed in an acidic aqueous solution to obtain the trans-D-chrysanthemic acid product .
Industrial Production Methods
Industrially, this compound is produced through a cyclopropanation reaction of a diene, followed by hydrolysis of the ester . Many synthetic pyrethroids are accessible by re-esterification of this compound ethyl ester, which is also used as a perfume ingredient .
Chemical Reactions Analysis
Types of Reactions
Chrysanthemic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: Reduction reactions can modify its structure.
Substitution: Substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various esters and derivatives of this compound, which are used in the synthesis of pyrethroids and other insecticides .
Scientific Research Applications
Chrysanthemic acid has numerous applications in scientific research:
Mechanism of Action
Chrysanthemic acid exerts its effects primarily through its role in the synthesis of pyrethroids. These compounds target the nervous system of insects, leading to paralysis and death. The molecular targets include sodium channels in the nerve cells, which are disrupted by the pyrethroids, leading to their insecticidal properties .
Comparison with Similar Compounds
Chrysanthemic acid is unique due to its structure and its role in the synthesis of pyrethroids. Similar compounds include:
Pyrethrin I and II: Natural insecticides found in chrysanthemum flowers.
Allethrin: A synthetic pyrethroid similar in structure to this compound.
Cinerin I and II: Analogous compounds with similar insecticidal properties.
This compound stands out due to its specific structure, which allows for the synthesis of a wide range of pyrethroids with varying properties and applications .
Properties
IUPAC Name |
2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOPRKKSAJMMEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871866 | |
Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10453-89-1 | |
Record name | Chrysanthemic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10453-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chrysanthemic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010453891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHRYSANTHEMIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11779 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30871866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chrysanthemic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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